molecular formula C15H20N4O3S B2453327 1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795471-13-4

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B2453327
CAS RN: 1795471-13-4
M. Wt: 336.41
InChI Key: HCGCIGSOLHZLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-methoxy-5-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

Polymorphism Control in Pharmaceutical Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in pharmaceuticals because it can affect the drug's properties. A study by Takeguchi et al. (2015) focused on controlling the polymorphism of a di(arylamino) aryl compound, ASP3026, to design solid formulations. The study demonstrated how crystallization parameters influence the nucleation of different polymorphs, which is vital for process development in drug manufacturing (Takeguchi et al., 2015).

Crystal Structure Analysis for Drug Design

Crystal structure analysis is fundamental in drug design to understand molecular interactions and stability. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, providing insights into intermolecular hydrogen bonds that contribute to crystal packing. This research aids in designing compounds with desired properties for pharmaceutical applications (Kumara et al., 2017).

Metabolic Pathway Elucidation in Drug Development

Understanding the metabolic pathways of drugs is essential for assessing their efficacy and safety. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its metabolism. This information is crucial for predicting drug interactions and optimizing dosing (Hvenegaard et al., 2012).

Antimicrobial Activity of Triazole Derivatives

The search for new antimicrobial agents is ongoing due to the rise of resistant strains. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities. Such studies contribute to the development of new antimicrobial drugs (Bektaş et al., 2007).

Herbicidal Activity of Triazolopyridine Compounds

Agricultural chemicals play a crucial role in ensuring crop health and yield. Moran (2003) prepared N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity. Research like this is vital for developing new herbicides that are effective at low application rates (Moran, 2003).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-3-4-14(22-2)15(11-12)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGCIGSOLHZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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